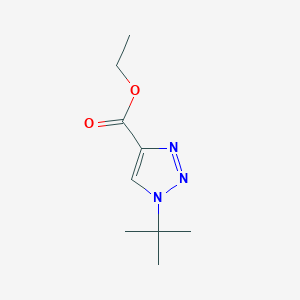![molecular formula C14H19N3O B2549341 N-[2-(cyclohex-1-en-1-yl)ethyl]-6-methylpyrazine-2-carboxamide CAS No. 2415491-76-6](/img/structure/B2549341.png)
N-[2-(cyclohex-1-en-1-yl)ethyl]-6-methylpyrazine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(cyclohex-1-en-1-yl)ethyl]-6-methylpyrazine-2-carboxamide, also known as CEPCA, is a chemical compound that has been studied for its potential use in scientific research. CEPCA is a pyrazine derivative that has been shown to have various bioactive properties.
Mechanism of Action
The exact mechanism of action of N-[2-(cyclohex-1-en-1-yl)ethyl]-6-methylpyrazine-2-carboxamide is not fully understood. However, it has been shown to modulate the activity of certain ion channels and receptors in the brain. N-[2-(cyclohex-1-en-1-yl)ethyl]-6-methylpyrazine-2-carboxamide has been shown to activate the TRPV1 receptor, which is involved in pain sensation and inflammation. It has also been shown to inhibit the activity of the P2X7 receptor, which is involved in the immune response.
Biochemical and Physiological Effects:
N-[2-(cyclohex-1-en-1-yl)ethyl]-6-methylpyrazine-2-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models. N-[2-(cyclohex-1-en-1-yl)ethyl]-6-methylpyrazine-2-carboxamide has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. Additionally, N-[2-(cyclohex-1-en-1-yl)ethyl]-6-methylpyrazine-2-carboxamide has been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Advantages and Limitations for Lab Experiments
One advantage of using N-[2-(cyclohex-1-en-1-yl)ethyl]-6-methylpyrazine-2-carboxamide in lab experiments is its potential neuroprotective effects. It can be used to study the mechanisms of neurodegeneration and potentially develop new treatments for neurodegenerative diseases. However, one limitation of using N-[2-(cyclohex-1-en-1-yl)ethyl]-6-methylpyrazine-2-carboxamide is its low solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for research on N-[2-(cyclohex-1-en-1-yl)ethyl]-6-methylpyrazine-2-carboxamide. One direction is to further study its potential use in pain management and inflammation. Another direction is to study its potential use in treating neurodegenerative diseases. Additionally, further studies are needed to fully understand its mechanism of action and to develop more efficient synthesis methods.
Synthesis Methods
N-[2-(cyclohex-1-en-1-yl)ethyl]-6-methylpyrazine-2-carboxamide can be synthesized using a multistep process starting from commercially available starting materials. The synthesis involves the use of various reagents and catalysts to form the final product. The detailed synthesis method is beyond the scope of this paper, but it has been described in several research articles.
Scientific Research Applications
N-[2-(cyclohex-1-en-1-yl)ethyl]-6-methylpyrazine-2-carboxamide has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have neuroprotective effects and can potentially be used to treat neurodegenerative diseases such as Alzheimer's and Parkinson's. N-[2-(cyclohex-1-en-1-yl)ethyl]-6-methylpyrazine-2-carboxamide has also been studied for its potential use in pain management and as an anti-inflammatory agent.
properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-6-methylpyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O/c1-11-9-15-10-13(17-11)14(18)16-8-7-12-5-3-2-4-6-12/h5,9-10H,2-4,6-8H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNFGIGGOZHEORU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=N1)C(=O)NCCC2=CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,3-dimethylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2549258.png)

![[(E)-1-(1,3-thiazol-2-yl)ethylideneamino] cyclohexanecarboxylate](/img/structure/B2549261.png)
![(2-phenyl-1,3-thiazol-4-yl)methyl 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate](/img/structure/B2549262.png)

![Ethyl 4-[({1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}carbonyl)amino]piperidine-1-carboxylate](/img/structure/B2549264.png)



![3-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]aniline](/img/structure/B2549273.png)
![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-naphthalen-2-yloxyacetamide](/img/structure/B2549276.png)
![1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B2549277.png)
![(E)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide](/img/structure/B2549278.png)
